molecular formula C12H10BrNS B15254370 2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole

2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole

Cat. No.: B15254370
M. Wt: 280.19 g/mol
InChI Key: QEPMLBBPBQGMGK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-bromobenzaldehyde and cyclopropylamine in the presence of sulfur and a base can lead to the formation of the desired thiazole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in biochemical studies to investigate the interactions of thiazole derivatives with biological targets.

    Medicine: Thiazole derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities.

    Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-4-methyl-1,3-thiazole
  • 2-(3-Bromophenyl)-4-ethyl-1,3-thiazole
  • 2-(3-Bromophenyl)-4-phenyl-1,3-thiazole

Uniqueness

2-(3-Bromophenyl)-4-cyclopropyl-1,3-thiazole is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to other thiazole derivatives. The cyclopropyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

2-(3-bromophenyl)-4-cyclopropyl-1,3-thiazole

InChI

InChI=1S/C12H10BrNS/c13-10-3-1-2-9(6-10)12-14-11(7-15-12)8-4-5-8/h1-3,6-8H,4-5H2

InChI Key

QEPMLBBPBQGMGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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